4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organosulfur compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound features a thiophene ring substituted with a 2,3-dimethoxyphenyl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Substitution with 2,3-Dimethoxyphenyl Group: The thiophene ring is then substituted with a 2,3-dimethoxyphenyl group through electrophilic aromatic substitution reactions.
Introduction of the Aldehyde Group: The aldehyde group is introduced at the 2-position of the thiophene ring using the Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: 4-(2,3-Dimethoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(2,3-Dimethoxyphenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is utilized as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with an aldehyde group at the 2-position.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: A thiophene derivative with a diphenylamino group and an aldehyde group at the 2-position.
2,5-Thiophenedicarboxaldehyde: A thiophene derivative with aldehyde groups at both the 2- and 5-positions.
Uniqueness
4-(2,3-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological and material properties .
Properties
Molecular Formula |
C13H12O3S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-12-5-3-4-11(13(12)16-2)9-6-10(7-14)17-8-9/h3-8H,1-2H3 |
InChI Key |
DRUNHUIRTDNLEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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